molecular formula C9H9N3O3 B13093809 Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate

Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate

Cat. No.: B13093809
M. Wt: 207.19 g/mol
InChI Key: MLKDGZLOVPEWCZ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[2,1-F][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate, which then undergoes cyclization with formic acid to yield the desired compound . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation. The exact molecular pathways involved are still under investigation, but it is known to interact with key signaling molecules within cells .

Comparison with Similar Compounds

Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: Similar structure but different position of the carboxylate group.

    Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: Contains an additional ethyl group.

    Ethyl 4-hydroxy-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: Contains a methyl group instead of an ethyl group.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)7-10-8(13)6-4-3-5-12(6)11-7/h3-5H,2H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKDGZLOVPEWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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